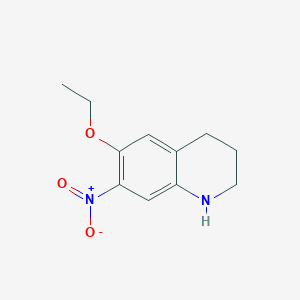
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 6-ethyloxy-1,2,3,4-tetrahydroquinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Another synthetic route involves the ethylation of 7-nitro-1,2,3,4-tetrahydroquinoline. This can be achieved using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethyloxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
- 7-nitro-1,2,3,4-tetrahydroquinoline
- 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline
- 6-(Propoxy)-7-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the ethyloxy group, which can influence its chemical reactivity and biological activity. The combination of the ethyloxy and nitro groups provides a unique set of properties that can be exploited in various applications, making it distinct from other similar compounds.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11-6-8-4-3-5-12-9(8)7-10(11)13(14)15/h6-7,12H,2-5H2,1H3 |
InChI 键 |
ASWPJFLVBMKOCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)CCCN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



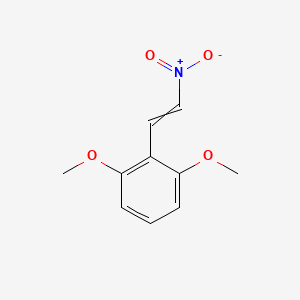
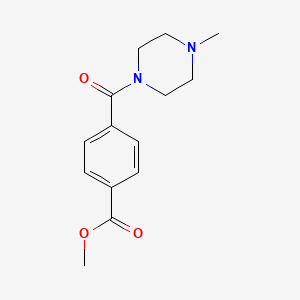
![2-[3-(6-Methoxypyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B8609007.png)
![4-Cyano-7-methoxy benzo[b]thiophene](/img/structure/B8609015.png)
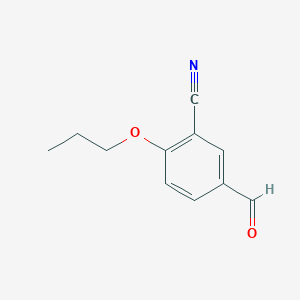
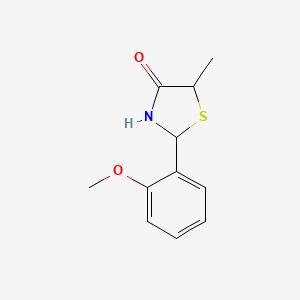
![Isopropyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8609042.png)
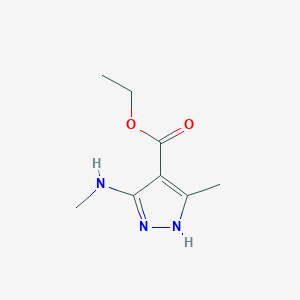
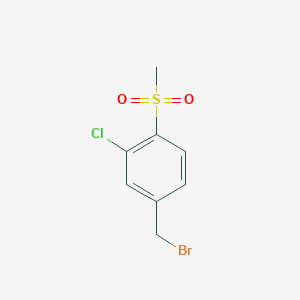
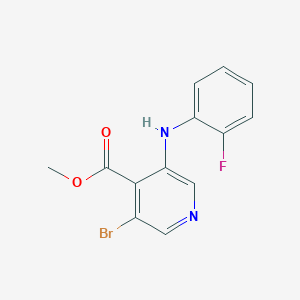
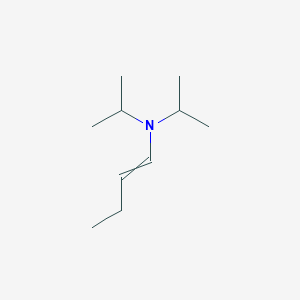
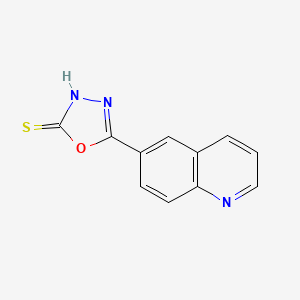
![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)
